

A Technical Guide to the Solubility of (Rac)-Ketoconazole in Organic Solvents

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Compound of Interest

Compound Name: (Rac)-Ketoconazole

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the solubility of **(Rac)-Ketoconazole** (KTZ), a Biopharmaceutics Classification System (BCS) Class II antifungal agent.^[1] Due to its poor aqueous solubility and pH-dependent absorption, understanding its behavior in organic solvents is critical for the development of effective pharmaceutical formulations.^{[1][2]}

Ketoconazole is a weakly basic molecule with a molecular formula of C₂₆H₂₈Cl₂N₄O₄ and a molecular weight of 531.43 g/mol .^{[3][4]} This guide summarizes quantitative solubility data, details common experimental protocols for its determination, and illustrates key relationships governing its dissolution.

Quantitative Solubility Data

The solubility of **(Rac)-Ketoconazole** has been determined in a range of organic solvents and solvent systems. The data reveals a significant dependence on the choice of solvent and temperature. The following tables summarize key quantitative solubility findings from various studies.

Table 1: Solubility of **(Rac)-Ketoconazole** in Various Organic Solvents

Solvent	Temperature	Solubility (mg/mL)	Solubility (Mole Fraction, x_e)	Reference
Dichloromethane	-	Freely Soluble	-	[5]
Dimethyl Sulfoxide (DMSO)	22°C	~20	-	[4]
Ethanol (anhydrous)	45°C	~20	-	[4]
Methanol	22°C	~5	-	[4]
Chloroform	22°C	~10	-	[4]
Transcutol (THP)	45°C	-	4.9×10^{-2}	[3][6]
Span 80	45°C	-	6.9×10^{-2}	[3][6]
Oleic Acid	45°C	-	8.5×10^{-3}	[3][6]
Eugenol	45°C	-	4.5×10^{-3}	[3][6]
Limonene	45°C	-	7.3×10^{-3}	[3][6]
Supercritical CO ₂ (338 K, 30 MPa)	65°C	-	8.02×10^{-5}	[7]
Water	25°C	0.0000866 - 0.00013	4.0×10^{-7}	[1][4][8]

Note: "Freely Soluble" is a qualitative description from pharmacopeial standards. Mole fraction is a dimensionless quantity.

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[9] This technique is considered the gold standard for its robustness and accuracy.

Detailed Protocol: Isothermal Shake-Flask Method

- Preparation of Supersaturated Solution: An excess amount of solid **(Rac)-Ketoconazole** is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or stoppered flask.[9][10] Adding sufficient excess solid is crucial to ensure a saturated suspension is achieved.[9]
- Equilibration: The sealed container is placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., a shaking water bath). The mixture is agitated for an extended period, typically ranging from 18 to 72 hours, to ensure that equilibrium between the solid and dissolved drug is reached.[8][10]
- Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved solid particles must be separated from the saturated solution. This is typically achieved through high-speed centrifugation (e.g., 10,000 x g for 30 minutes) followed by filtration of the supernatant through a microporous filter (e.g., 0.45 μ m).[1][11] This step is critical to prevent solid particles from interfering with the final concentration analysis.
- Sampling and Dilution: A precise aliquot of the clear, saturated filtrate is carefully withdrawn and diluted with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
- Concentration Analysis: The concentration of ketoconazole in the diluted sample is quantified using a validated analytical method. Common techniques include:
 - High-Performance Liquid Chromatography (HPLC): An Agilent Eclipse XDB-C18 column is often used with a mobile phase like methanol and water (80/20, v/v), with UV detection at a wavelength such as 254 nm.[1]
 - UV-Vis Spectrophotometry: The absorbance of the solution is measured at the maximum absorption wavelength (λ_{max}) of ketoconazole, which is around 230 nm in a phosphate buffer medium.[12] A calibration curve prepared from standard solutions of known concentrations is used to calculate the final solubility.[10]
- Calculation: The equilibrium solubility is calculated from the measured concentration, taking into account the dilution factor. Experiments are typically performed in triplicate to ensure reproducibility.[1][8]

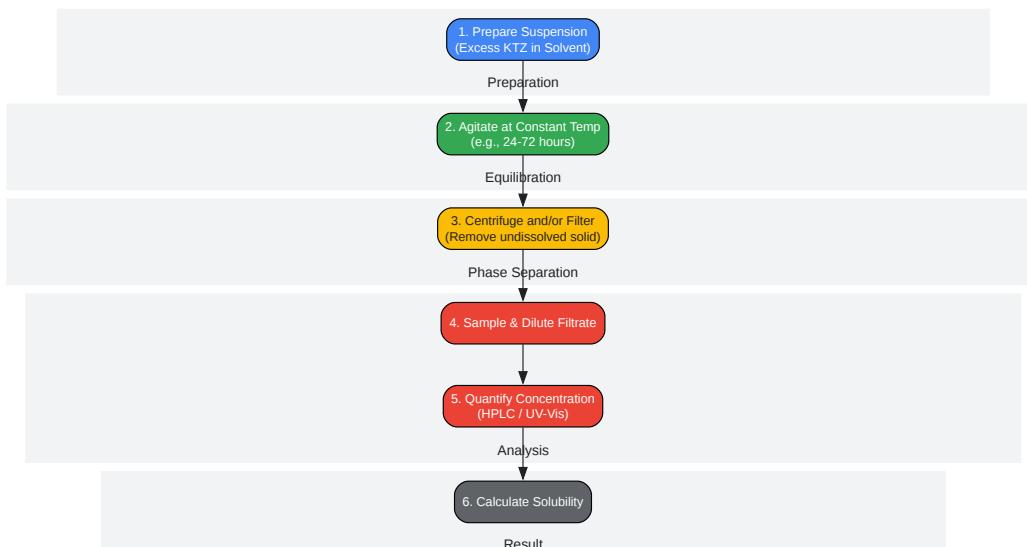


Figure 1: General workflow for the Shake-Flask solubility determination method.

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Figure 1: General workflow for the Shake-Flask solubility determination method.

Factors Influencing Ketoconazole Solubility

The solubility of a drug is a complex interplay between its intrinsic physicochemical properties and the characteristics of the solvent system, governed by thermodynamic principles.

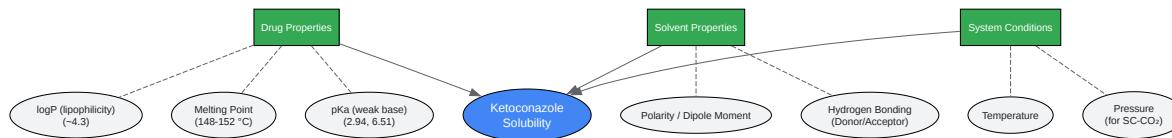


Figure 2: Factors influencing the solubility of (Rac)-Ketoconazole.

[Click to download full resolution via product page](#)Figure 2: Factors influencing the solubility of **(Rac)-Ketoconazole**.

- Physicochemical Properties of Ketoconazole:
 - pKa: As a weak base with pKa values of 2.94 and 6.51, its solubility is highly pH-dependent.[1][2][3] In acidic conditions, it becomes protonated and more soluble, while in neutral or basic media, it is practically insoluble.
 - Lipophilicity (logP): With a high logP of approximately 4.3, ketoconazole is inherently lipophilic ("fat-loving"), which explains its poor water solubility and preference for organic solvents.[3]
 - Crystal Lattice Energy: The drug's high melting point (148-152°C) suggests a stable crystal lattice, which requires significant energy to overcome during the dissolution process.[2][5]
- Solvent Properties: The principle of "like dissolves like" is paramount. Solvents that can form favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the functional groups in the ketoconazole molecule will be more effective at dissolving it. The enhanced solubility in solvents like DMSO and warm ethanol is a testament to this principle. [4]
- System Conditions:

- Temperature: For ketoconazole, the dissolution process is generally endothermic, meaning solubility increases with rising temperature.[3][13] This is a common observation and a key parameter that can be modulated to enhance drug loading in formulations.
- Pressure: In supercritical fluid solvent systems, such as supercritical carbon dioxide (SC-CO₂), both pressure and temperature are critical variables that significantly alter the solvent density and, consequently, its solvating power.[7]

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